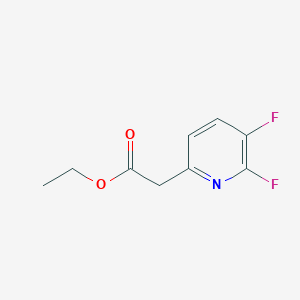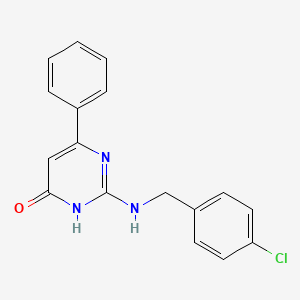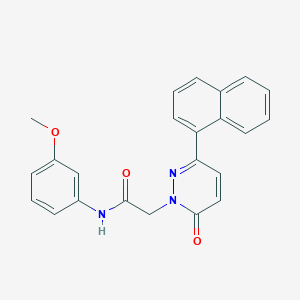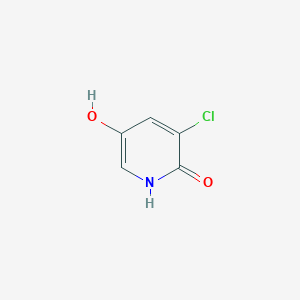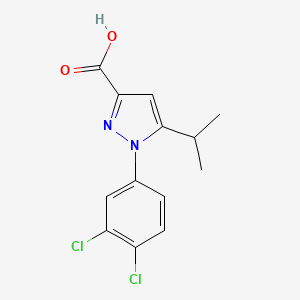
5-Chloro-4-hydroxypicolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-hydroxypicolinaldehyde: is an organic compound with the molecular formula C6H4ClNO2 It is a derivative of picolinaldehyde, featuring a chlorine atom at the 5-position and a hydroxyl group at the 4-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-hydroxypicolinaldehyde typically involves the chlorination of 4-hydroxypicolinaldehyde. One common method includes the use of N-chlorosuccinimide as a chlorinating agent in the presence of a solvent like dimethylformamide . The reaction is carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反応の分析
Types of Reactions: 5-Chloro-4-hydroxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like or can be used.
Reduction: Reagents such as or are commonly employed.
Substitution: Nucleophiles like or can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of 5-chloro-4-oxopicolinaldehyde.
Reduction: Formation of 5-chloro-4-hydroxypicolinyl alcohol.
Substitution: Formation of various substituted picolinaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 5-Chloro-4-hydroxypicolinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and ligands for coordination chemistry.
Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its structural features make it a useful tool for investigating the mechanisms of enzyme catalysis.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its derivatives are explored for their antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its reactivity makes it a valuable intermediate in the synthesis of various functional materials.
作用機序
The mechanism of action of 5-Chloro-4-hydroxypicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chlorine atom and hydroxyl group contribute to the compound’s reactivity and binding affinity, influencing its biological effects.
類似化合物との比較
5-Hydroxypicolinaldehyde: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chloro-5-hydroxypyridine: Similar structure but with different functional group positioning, leading to varied reactivity and applications.
5-Chloro-2-hydroxypyridine: Another chlorinated pyridine derivative with distinct chemical properties.
Uniqueness: 5-Chloro-4-hydroxypicolinaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and potential applications. The combination of a chlorine atom and a hydroxyl group on the pyridine ring makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
特性
IUPAC Name |
5-chloro-4-oxo-1H-pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-5-2-8-4(3-9)1-6(5)10/h1-3H,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUSEEZFBWWSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
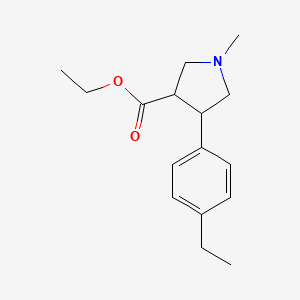
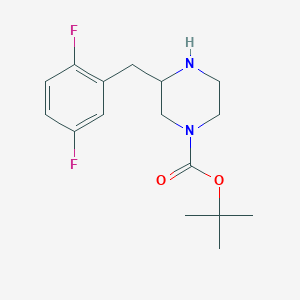

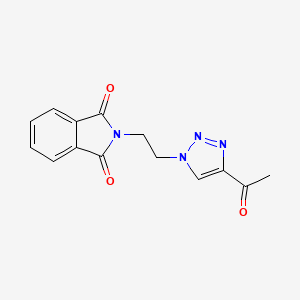
![2-Thiaspiro[3.5]nonan-7-ol](/img/structure/B14868812.png)

